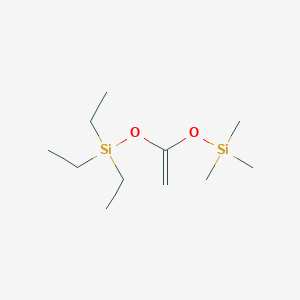
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane is a complex organic compound characterized by its unique structure, which includes silicon atoms integrated into its carbon backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of siloxane bonds.
Reduction: The compound can be reduced under specific conditions, altering its oxidation state and potentially breaking silicon-oxygen bonds.
Substitution: Substitution reactions can occur at the silicon or carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce a range of organosilicon compounds.
Applications De Recherche Scientifique
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of 6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane involves its interaction with molecular targets through its silicon and carbon atoms. The pathways involved may include the formation of stable siloxane bonds and interactions with organic molecules, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-2,2-dipyridyl: Known for forming complexes with metal ions.
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Shares a similar bicyclic structure but lacks silicon atoms.
4,4-Dimethyl-5-methylene-1,3-dioxolane-2-one: Contains a dioxolane ring but differs in its overall structure and properties.
Uniqueness
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane is unique due to the presence of silicon atoms within its structure, which imparts distinct chemical and physical properties not found in purely carbon-based compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
193144-40-0 |
|---|---|
Formule moléculaire |
C11H26O2Si2 |
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
triethyl(1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-8-15(9-2,10-3)13-11(4)12-14(5,6)7/h4,8-10H2,1-3,5-7H3 |
Clé InChI |
DUVLULIVTUSSBP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)

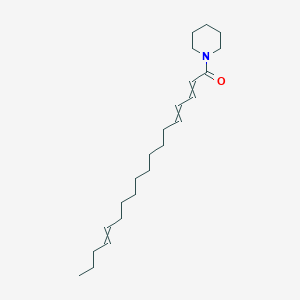
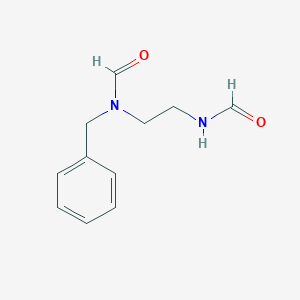
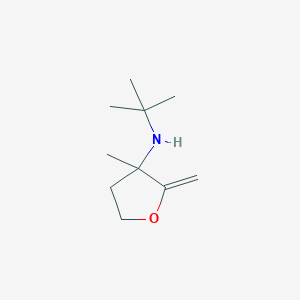

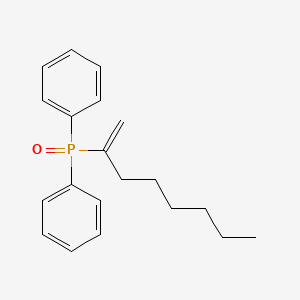


![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)



![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
